[(anthracen-9-yl)methyl](butyl)amine hydrochloride
Description
(Anthracen-9-yl)methylamine hydrochloride is a secondary amine derivative featuring an anthracene moiety linked to a butylamine group via a methyl bridge, with a hydrochloride counterion. Its molecular formula is C₂₀H₂₂ClN (molecular weight: 311.85 g/mol), and it is identified by CAS 1240568-80-2 and InChIKey SHGVPNXUAJNTAE-UHFFFAOYSA-N .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(anthracen-9-ylmethyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-2-3-12-20-14-19-17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19;/h4-11,13,20H,2-3,12,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMZNVLKZNSYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (anthracen-9-yl)methylamine hydrochloride typically involves the reaction of anthracene-9-carbaldehyde with butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of (anthracen-9-yl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The final product is purified using standard industrial purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The compound can undergo substitution reactions where the anthracene moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of (anthracen-9-yl)methylamine hydrochloride, such as oxides, reduced amines, and substituted anthracene compounds .
Scientific Research Applications
(Anthracen-9-yl)methylamine hydrochloride is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (anthracen-9-yl)methylamine hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Length Variants
a. (Anthracen-9-yl)methylamine Hydrochloride (CAS 1240576-94-6)
- Molecular Formula : C₁₉H₂₀ClN (MW: 297.83 g/mol )
- Structural Difference : Propyl group (C₃H₇) instead of butyl (C₄H₉).
- Applications may favor environments requiring moderate hydrophobicity .
b. (Anthracen-9-yl)methylamine Hydrochloride (Hypothetical)
- Expected Properties : Longer pentyl chain (C₅H₁₁) would increase hydrophobicity, enhancing lipid bilayer interactions but reducing water solubility. Useful in hydrophobic matrices or sustained-release formulations.
Branched Alkyl Variants
a. (Anthracen-9-yl)methylamine Hydrochloride (CAS 444577-36-0)
- Molecular Formula : C₂₀H₂₂ClN (MW: 311.85 g/mol )
- Structural Difference : Isobutyl group (branched C₄H₉) vs. linear butyl.
- This may enhance solubility in organic solvents like chloroform or ethyl acetate .
Linker Modifications
2-(Anthracen-9-yl)ethan-1-amine Hydrochloride
- Molecular Formula : C₁₆H₁₆ClN (MW: 257.76 g/mol )
- Structural Difference : Ethyl (–CH₂CH₂–) linker between anthracene and amine vs. methyl (–CH₂–).
- Synthesis involves sonication-assisted dispersion in chloroform/KOH, yielding 99% pure product .
Free Base vs. Hydrochloride Salt
- (Anthracen-9-yl)methylamine (Free Base) Solubility: Likely insoluble in water but soluble in organic solvents (e.g., dichloromethane, THF). Applications: Preferred in non-polar formulations or polymer composites (e.g., electroluminescent devices, as anthracene derivatives are used in OLEDs ).
- Hydrochloride Salt : Enhanced water solubility due to ionic character, making it suitable for biological assays or pharmaceutical formulations .
Physicochemical and Functional Comparisons
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Solubility Profile |
|---|---|---|
| (Anthracen-9-yl)methylamine HCl | 311.85 | Moderate in water, high in DMSO/CHCl₃ |
| Propyl variant HCl | 297.83 | Higher aqueous solubility than butyl |
| Isobutyl variant HCl | 311.85 | High organic solubility, lower crystallinity |
Biological Activity
(Anthracen-9-yl)methylamine hydrochloride is an organic compound characterized by its unique anthracene moiety linked to a butylamine group. This compound exhibits notable biological activity, which has been explored in various studies. This article provides a detailed examination of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H22ClN
- Molecular Weight : Approximately 299.84 g/mol
- Solubility : As a hydrochloride salt, it is soluble in aqueous solutions, enhancing its applicability in biological systems.
The biological activity of (anthracen-9-yl)methylamine hydrochloride is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound can modulate receptor activity, influencing several biochemical pathways. Its structural characteristics allow it to act as a ligand for specific receptors, potentially leading to various physiological effects.
Biological Activity Overview
-
Anticancer Properties :
- Studies have indicated that compounds with anthracene cores often exhibit anticancer properties due to their ability to intercalate DNA and inhibit topoisomerase activity. This suggests that (anthracen-9-yl)methylamine hydrochloride may possess similar properties, warranting further investigation into its efficacy against cancer cell lines.
-
Antimicrobial Activity :
- Preliminary research has shown that derivatives of anthracene can exhibit antimicrobial properties. The specific interactions of (anthracen-9-yl)methylamine hydrochloride with bacterial membranes or enzymes could be a focal point for future studies.
-
Neuroprotective Effects :
- The compound's potential neuroprotective effects are hypothesized based on its ability to modulate neurotransmitter systems. Research into similar compounds has demonstrated that they can influence acetylcholine receptors, which may translate into therapeutic applications for neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study examining the effects of anthracene derivatives on cancer cell lines, it was found that compounds similar to (anthracen-9-yl)methylamine hydrochloride exhibited significant cytotoxicity against various cancer types. The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Effects
Research investigating the antimicrobial properties of anthracene derivatives revealed that certain modifications could enhance efficacy against Gram-positive and Gram-negative bacteria. (Anthracen-9-yl)methylamine hydrochloride's structure may allow for similar enhancements, making it a candidate for further exploration in antimicrobial therapy .
Q & A
Basic Research Questions
Q. What solvent systems are optimal for crystallizing (anthracen-9-yl)methylamine hydrochloride to obtain X-ray quality crystals?
- Methodological Answer : Slow solvent evaporation using a dichloromethane/ethyl acetate mixture (1:10 v/v) at room temperature is effective for growing single crystals. This approach minimizes rapid nucleation, yielding light-yellow crystals suitable for X-ray diffraction . Pre-saturation of solvents with inert gases (e.g., N₂) can reduce oxidation of anthracene moieties.
Q. How can conflicting solubility data for (anthracen-9-yl)methylamine hydrochloride in polar solvents be resolved experimentally?
- Methodological Answer : Conduct gradient solubility tests in water-miscible solvents (e.g., DMSO, ethanol) under controlled pH (4–7). Use dynamic light scattering (DLS) to detect colloidal aggregates that may skew solubility measurements. For hydrochloride salts, ensure counterion stability by avoiding strongly basic conditions (>pH 9) .
Q. What spectroscopic techniques are critical for confirming the structure of (anthracen-9-yl)methylamine hydrochloride?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the anthracene aromatic protons (δ 7.4–8.5 ppm) and butyl chain protons (δ 0.9–1.7 ppm).
- FT-IR : Validate N–H stretches (2500–3000 cm⁻¹) and C–N vibrations (~1350 cm⁻¹).
- X-ray crystallography : Resolve bond angles and packing interactions in the crystal lattice .
Advanced Research Questions
Q. How can researchers design a kinetic study to resolve conflicting reaction mechanisms during the nucleophilic substitution step of (anthracen-9-yl)methylamine synthesis?
- Methodological Answer :
- Variable Control : Vary reaction temperature (25–80°C) and solvent polarity (e.g., DMF vs. THF) to track intermediates via LC-MS.
- Isotopic Labeling : Use ¹⁵N-labeled butylamine to trace nucleophilic attack pathways.
- Computational Modeling : Perform DFT calculations to compare activation energies for SN1 vs. SN2 mechanisms .
Q. What strategies mitigate anthracene photodegradation during photophysical studies of (anthracen-9-yl)methylamine hydrochloride?
- Methodological Answer :
- Light-Screening : Use amber glassware and LED light sources with controlled wavelengths (>400 nm).
- Oxygen Scavengers : Add 1,4-diazabicyclo[2.2.2]octane (DABCO) to quench singlet oxygen.
- Time-Resolved Spectroscopy : Employ femtosecond transient absorption to capture rapid degradation pathways .
Q. How can researchers reconcile discrepancies in biological activity data for (anthracen-9-yl)methylamine hydrochloride across cell lines?
- Methodological Answer :
- Dose-Response Profiling : Use IC₅₀ curves in ≥3 cell lines (e.g., HeLa, MCF-7) with standardized MTT assays.
- Metabolic Profiling : Apply LC-HRMS to identify cell-specific metabolite interactions (e.g., glutathione conjugation).
- Receptor Docking Studies : Compare binding affinities to tubulin or GPCRs using AutoDock Vina .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of (anthracen-9-yl)methylamine hydrochloride?
- Methodological Answer :
- TGA/DSC : Perform thermogravimetric analysis under nitrogen to detect decomposition events (200–300°C typical for anthracene derivatives).
- Isothermal Stability Tests : Heat samples at 100°C for 24h and monitor purity via HPLC.
- Counterion Effects : Compare hydrochloride vs. free base stability; HCl may catalyze degradation under moisture .
Synthetic Methodology Optimization
Q. What purification protocols maximize yield and purity of (anthracen-9-yl)methylamine hydrochloride after nucleophilic substitution?
- Methodological Answer :
- Liquid-Liquid Extraction : Partition between chloroform and 10% KOH to remove unreacted butylamine.
- Acid-Base Recrystallization : Precipitate the hydrochloride salt by adding HCl (1M) to the free base in ethanol.
- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for residual anthracene removal .
Biological Activity Profiling
Q. How can researchers validate the hypothesized tubulin polymerization inhibition by (anthracen-9-yl)methylamine hydrochloride?
- Methodological Answer :
- In Vitro Tubulin Assay : Monitor microtubule assembly using purified tubulin and fluorescence-based GTP hydrolysis.
- Immunofluorescence Microscopy : Visualize microtubule disruption in treated cells (e.g., U2OS).
- SAR Analysis : Compare activity against analogs with modified butyl chain lengths .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
